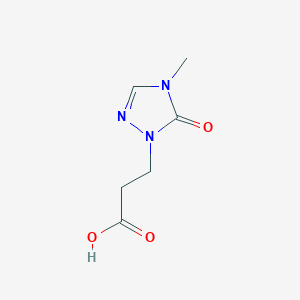
4-Bromo-6-chloro-3-methoxypyridazine
Descripción general
Descripción
4-Bromo-6-chloro-3-methoxypyridazine is a synthetic organic compound . It belongs to the class of heterocyclic compounds known as pyridazines.
Molecular Structure Analysis
The molecular structure of 4-Bromo-6-chloro-3-methoxypyridazine is represented by the InChI code1S/C5H4BrClN2O/c1-10-5-3(6)2-4(7)8-9-5/h2H,1H3 . This indicates that the compound has a molecular weight of 223.46 . Physical And Chemical Properties Analysis
4-Bromo-6-chloro-3-methoxypyridazine is a powder with a molecular weight of 223.46 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
Synthetic Routes and Precursors
Researchers have developed efficient synthetic routes for related pyridazine compounds, highlighting the versatility of halogenated and methoxylated pyridazines in organic synthesis. For instance, the synthesis of 3-chloro-5-methoxypyridazine and related compounds showcases the strategic use of halogenated pyridazines as intermediates for generating more complex molecules (Bryant, Kunng, & South, 1995). Another study presented a practical 2,3-pyridyne precursor for regioselective reactions (Walters, Carter, & Banerjee, 1992).
Molecular Transformations and Activities
The transformation of pyridazine derivatives into various functional molecules has been explored, with some derivatives showing bacteriostatic or tuberculostatic activity, indicating the potential for developing novel antimicrobial agents (Miszke et al., 2008). Another study focused on the structural and vibrational analysis of 3-chloro-6-methoxypyridazine, providing insights into its spectroscopic properties and electronic structure (Chamundeeswari, Samuel, & Sundaraganesan, 2013).
Pharmacological Research
- Drug Design and Synthesis: Although the focus is not directly on drug use and dosage, the synthesis and modification of pyridazine derivatives for pharmacological applications underline the chemical's utility in drug discovery. One study detailed the synthesis of dopamine and serotonin receptor antagonists, showcasing the role of pyridazine derivatives in the design of receptor-specific drugs (Hirokawa, Horikawa, & Kato, 2000).
Materials Science
- Electrochemical Applications: The development of an electrochemical method for preparing aryl- and heteroarylpyridazines via nickel-catalyzed cross-coupling reactions illustrates the potential of pyridazine derivatives in materials science, particularly in the synthesis of functional materials (Sengmany et al., 2007).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-bromo-6-chloro-3-methoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-5-3(6)2-4(7)8-9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSKEMKLLDTJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-chloro-3-methoxypyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1380293.png)









